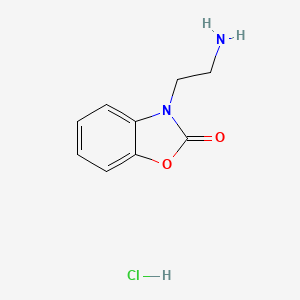

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Lipophilicity Studies

- Reversed-Phase Thin-Layer Chromatography (TLC): The lipophilicity of 1,3-benzoxazol-2(3H)-one derivatives, which include compounds like 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, was assessed using reversed-phase TLC. This study provides insights into the hydrophobic characteristics of these compounds, which is crucial for understanding their behavior in biological systems (Skibiński, Sławik, & Kaczkowska, 2011).

Synthesis Methods

- Improved One-Pot Synthesis: An efficient process for synthesizing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a compound structurally related to 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, was developed. This method is significant for producing intermediates for antihypertensive drugs like Doxazosin (Ramesh, Reddy, & Reddy, 2006).

Chemical Transformations and Applications

- Ring Transformation Studies: Research on transforming oxazoles into thiazoles demonstrated the versatility of compounds like 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride in synthetic chemistry, which can lead to the development of novel compounds with potential biological activities (Kalcheva, Tosheva, & Hadjieva, 1993).

Photophysical and Antimicrobial Properties

- Fluorescent Derivatives and Antimicrobial Activity: A study synthesized fluorescent derivatives of 1,3-benzoxazol-2-yl compounds, showcasing their potential in bioimaging and as antimicrobial agents. This highlights the functional versatility of these compounds in various scientific applications (Phatangare et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The compound 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is structurally similar to tryptamine , a neurotransmitter that plays a key role in the daily behavioral and physiological states of humans . Therefore, it is plausible that this compound may interact with similar targets as tryptamine, such as serotonin receptors, which are involved in various physiological processes including mood, cognition, learning, memory, and numerous physiological processes .

Mode of Action

Tryptamine and its derivatives are known to bind to their target receptors and modulate their activity . This modulation can result in various changes in cellular signaling and function.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by tryptamine and its derivatives. Tryptamine is known to be involved in several biochemical pathways, including those related to neurotransmission . It is also known to have antioxidant properties, suggesting it may play a role in pathways related to oxidative stress .

Pharmacokinetics

Tryptamine is known to be readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes that its potential targets (e.g., serotonin receptors) are involved in. These could include changes in mood, cognition, learning, memory, and various physiological processes .

properties

IUPAC Name |

3-(2-aminoethyl)-1,3-benzoxazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12;/h1-4H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPJKXNKWAYKMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)

![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)

![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)

![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)